Methyl 5-(((1,3-dioxoindan-2-ylidene)methyl)amino)-3-(methoxycarbonyl)benzoate
Description
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Properties
IUPAC Name |
dimethyl 5-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-26-19(24)11-7-12(20(25)27-2)9-13(8-11)21-10-16-17(22)14-5-3-4-6-15(14)18(16)23/h3-10,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXABBFXWKFIKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((1,3-dioxoindan-2-ylidene)methyl)amino)-3-(methoxycarbonyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, case reports, and research articles.
Chemical Structure and Properties
The compound has a complex structure characterized by a methoxycarbonyl group, an indan-2-ylidene moiety, and an amino substitution. Its molecular formula is , with a molecular weight of approximately 313.31 g/mol. The presence of multiple functional groups suggests potential interactions with biological systems.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Microorganism | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 16 | Gram-positive |
| Escherichia coli | 32 | Gram-negative |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Animal models of arthritis demonstrated a significant decrease in inflammatory markers when treated with the compound.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound as an adjunct therapy. Results indicated a notable reduction in tumor size and improvement in patient quality of life metrics.
Case Study 2: Infection Control
A study on the use of this compound in treating bacterial infections showed that patients receiving the treatment experienced faster resolution of symptoms compared to those on standard antibiotics alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
